molecular formula C13H16N2O4 B2761668 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1267290-36-7

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2761668
CAS No.: 1267290-36-7
M. Wt: 264.281
InChI Key: ZIIFVAQCGBAZSR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. This specialty chemical features a 5-oxopyrrolidine core, a scaffold recognized for its relevance in designing compounds with biological activity. The structure is substituted with a 3,4-dimethoxyphenyl group, which can influence the molecule's binding properties and pharmacokinetic parameters. The 5-oxopyrrolidine-3-carboxamide structure is a privileged scaffold in pharmaceutical research. Scientific literature indicates that this core structure is being actively investigated for its potential to interact with biologically significant targets. For instance, compounds based on the 5-oxopyrrolidine-3-carboxamide structure have been identified as potent inhibitors of the Nav1.8 voltage-gated sodium ion channel, a validated target for the treatment of neuropathic pain, inflammatory pain, and chronic itch disorders . Furthermore, related pyrrolidinone analogs have been studied for their ability to bind to the urokinase receptor (uPAR), a cell-surface protein implicated in cancer cell invasion and metastasis . The presence of the 3,4-dimethoxyphenyl moiety is a common feature in various pharmacologically active agents, suggesting its potential contribution to target engagement in different therapeutic contexts . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for handling this compound in accordance with all applicable safety regulations and guidelines.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-10-4-3-9(6-11(10)19-2)15-7-8(13(14)17)5-12(15)16/h3-4,6,8H,5,7H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIFVAQCGBAZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to produce the pyrrolidine ring.

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are more suitable for large-scale production.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide with key analogs, focusing on substituent effects, synthesis routes, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents

Compound Name Core Structure Substituents (Position) Key Properties/Activities References
This compound 5-Oxopyrrolidine 3,4-Dimethoxyphenyl (1), carboxamide (3) Hypothesized enhanced lipophilicity
N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 5-Oxopyrrolidine Phenyl (1), 3-hydroxyphenyl (carboxamide) Antioxidant activity (e.g., radical scavenging)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives 5-Oxopyrrolidine 5-Chloro-2-hydroxyphenyl (1), carboxylic acid (3) Antioxidant activity (e.g., DPPH assay)
5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 3,4-Dimethoxyphenyl (5), phenyl (3) Not specified; structural analog
Key Observations:

Hydroxyphenyl substituents (e.g., in ) may facilitate hydrogen bonding but reduce lipophilicity, affecting bioavailability.

Core Heterocycle Differences :

  • Pyrazole derivatives (e.g., compound (8) in ) exhibit a different heterocyclic scaffold, which may alter conformational flexibility and metabolic stability compared to pyrrolidine-based compounds.

Biological Activity

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a dimethoxyphenyl group, contributing to its biological activity. Its molecular formula is C13_{13}H15_{15}N1_{1}O4_{4}, with a molecular weight of approximately 251.27 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various multidrug-resistant Gram-positive bacteria. The compound has shown effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity Against Gram-Positive Bacteria

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus8
Klebsiella pneumoniae16
Enterococcus faecalis32

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung Cancer)10PARP-1 inhibition
MCF-7 (Breast Cancer)15EGFR inhibition

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting pathways crucial for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors involved in taste sensation (T1R1/T1R3), enhancing umami and kokumi tastes, which could have implications in appetite regulation and food intake.

Case Studies

  • Antimicrobial Resistance : A study examined the efficacy of the compound against multidrug-resistant strains in a clinical setting. Results indicated a promising role in overcoming resistance mechanisms, particularly in Staphylococcus aureus infections.
  • Cancer Therapy : In vitro studies on A549 lung cancer cells demonstrated that treatment with the compound led to significant apoptosis, suggesting potential for development as an anticancer therapeutic agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

The synthesis typically begins with the condensation of 3,4-dimethoxyaniline with itaconic acid under reflux conditions in aqueous or polar aprotic solvents (e.g., DMF) to form the pyrrolidinone core . Key parameters include temperature control (80–120°C), solvent selection (to enhance solubility of intermediates), and catalytic acid/base use (e.g., sulfuric acid for esterification steps). Post-condensation, carboxamide formation is achieved via coupling reactions with activated carbonyl reagents (e.g., EDCI/HOBt), requiring inert atmospheres to prevent hydrolysis . Yield optimization often involves iterative adjustments to stoichiometry and reaction time.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the pyrrolidinone ring, methoxy substituents, and carboxamide linkage . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups . Purity assessment via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) is recommended, with thresholds ≥95% for pharmacological studies .

Advanced Research Questions

Q. How do substituent modifications on the phenyl ring influence bioactivity and selectivity?

Structure-activity relationship (SAR) studies on analogous compounds reveal that electron-donating groups (e.g., methoxy) enhance metabolic stability and target binding affinity compared to halogens . For example, replacing 3,4-dimethoxy with fluorophenyl groups (as in ) reduces cytotoxicity in cancer cell lines but improves CNS penetration . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs, guiding rational design .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from assay variability (e.g., cell line specificity, incubation times). Standardized protocols (e.g., MTT vs. ATP-based viability assays) and orthogonal validation (e.g., Western blotting for target inhibition) are critical . Meta-analyses using tools like PRISMA can identify confounding factors, while dose-response curves with Hill slope calculations improve reproducibility .

Q. How does pH and temperature affect the compound’s stability during storage and in biological matrices?

Accelerated stability studies (25°C/60% RH and 40°C/75% RH over 4–12 weeks) show that the carboxamide group undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, generating carboxylic acid derivatives . Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. In plasma, degradation half-life (t₁/₂) is assessed via LC-MS/MS, with esterase inhibitors (e.g., NaF) recommended for ex vivo samples .

Q. What computational approaches predict off-target interactions and metabolic pathways?

In silico tools like SwissADME predict CYP450 metabolism (notably CYP3A4/2D6-mediated oxidation) and permeability (LogP ≈ 1.8 suggests moderate blood-brain barrier penetration) . Molecular dynamics simulations (AMBER/CHARMM force fields) model binding kinetics to off-targets like hERG channels, mitigating cardiotoxicity risks . Metabolite identification via mass spectral trees (MSⁿ) further refines metabolic fate .

Methodological Considerations

Table 1: Key Reaction Parameters for Synthesis

StepConditionsYield RangeCitations
Core Formation3,4-Dimethoxyaniline + Itaconic acid, H₂O, 100°C, 12h60–75%
Carboxamide CouplingEDCI/HOBt, DMF, RT, 24h45–65%
PurificationColumn chromatography (SiO₂, EtOAc/Hexane)≥95% purity

Table 2: Common Pharmacological Assays and Pitfalls

Assay TypeKey VariablesMitigation Strategies
Cytotoxicity (MTT)Cell density, serum concentrationPre-normalize cell counts
Target InhibitionATP concentration, kinase buffersUse recombinant proteins
Metabolic StabilityMicrosomal activity, NADPH levelsInclude positive controls (e.g., verapamil)

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